Ketone, hydroxymethyl 3-benzyl-2-indolyl-

Description

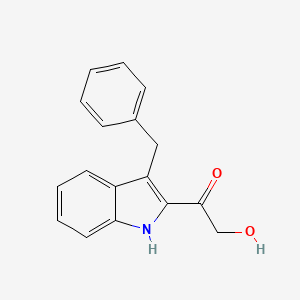

The compound "Ketone, hydroxymethyl 3-benzyl-2-indolyl-" is an indole derivative characterized by a benzyl group at position 3, a hydroxymethyl group at position 2, and a ketone moiety at position 3 (indolin-3-one). Its IUPAC name is 1-benzyl-6-bromo-2-(hydroxymethyl)-2-methoxyindolin-3-one (Compound 17 in ). The structure integrates a fused indole core with a hydroxymethyl group and a ketone, rendering it a versatile intermediate for pharmaceutical and synthetic applications.

Synthesis:

The compound is synthesized via a multi-step protocol:

Oxidative bromination: Reaction of 1-benzyl-6-bromo-3-[(tert-butyldimethylsilyl)oxy]-1H-indoline-2-carboxylate with N-bromosuccinimide (NBS) in methanol at 0°C, yielding 97% of intermediate Compound 16 .

Reduction: Treatment of Compound 16 with diisobutylaluminum hydride (DIBAL-H) at -20°C produces Compound 18 (88% yield), retaining the hydroxymethyl group .

Final oxidation: Compound 18 undergoes deprotection and oxidation to form the target compound with a 90% yield .

Properties

CAS No. |

101831-60-1 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-(3-benzyl-1H-indol-2-yl)-2-hydroxyethanone |

InChI |

InChI=1S/C17H15NO2/c19-11-16(20)17-14(10-12-6-2-1-3-7-12)13-8-4-5-9-15(13)18-17/h1-9,18-19H,10-11H2 |

InChI Key |

MTKAVWYAZVKRCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(NC3=CC=CC=C32)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Ketone, hydroxymethyl 3-benzyl-2-indolyl involves key steps including:

- Formation of the indole ring system with appropriate substitution.

- Introduction of the benzyl group at the 3-position.

- Installation of the ketone functionality at the 2-position, often via acylation.

- Protection or modification of the hydroxymethyl group to stabilize the molecule or facilitate further reactions.

Ketone Formation via N-Heterocyclic Carbene Catalysis

A notable method for synthesizing 2-aryl indole ketones, closely related to the target compound, employs N-heterocyclic carbene (NHC) catalysis. This approach involves:

- Using azolium salts as precatalysts.

- Reacting aldehydes with indole derivatives to form ketones at the 2-position.

- Employing bases such as cesium carbonate in solvents like 1,4-dioxane.

- Acid-promoted dehydration to finalize indole formation.

Key experimental data (from PMC source):

| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 8 | 30 | Cs2CO3 (1.2 eq) | 1,4-dioxane | RT | 82 |

| 9 | 10 | Cs2CO3 (1.2 eq) | 1,4-dioxane | RT | 56 |

| 10 | 10 | Cs2CO3 (1.2 eq) | 1,4-dioxane | 50 | 61 |

| 11 | - | K2CO3 (3.0 eq) | 1,4-dioxane | RT | 31 |

The method achieves high yields of ketone intermediates, which can be further converted to the desired indole ketones by acid-promoted dehydration using methanesulfonic acid or trifluoroacetic acid in suitable solvents.

Ketalization for Protection of Ketone Functionalities

Protection of the ketone group as ketals or acetals is a common step to improve stability during multi-step synthesis. According to a versatile ketalization protocol ():

- Ketones are reacted with alcohols (methanol, ethanol, n-propanol) in the presence of catalytic hydrochloric acid at ambient temperature.

- Typical reaction conditions: 0.3 mmol ketone, 1.2 equivalents of trimethyl orthoformate, 0.1 mol % HCl, stirred for 12 hours.

- Workup involves neutralization with sodium bicarbonate, concentration, and column chromatography.

| Substrate | Alcohol Used | Acid Catalyst (mol %) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Model ketone 3a | Methanol | 0.1 | 12 h | Quantitative |

This method allows efficient formation of (1,1-dimethoxyethyl)benzene derivatives and related ketals, which can be applied to the hydroxymethyl ketone moiety for protection during synthesis.

Data Summary Table of Preparation Methods

Analytical and Purification Considerations

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structural integrity of ketone and indole moieties.

- Gas Chromatography (GC): Used to monitor conversion during ketalization and bromination steps.

- Column Chromatography: Essential for purification of ketone intermediates and ketal products.

- pH Control: Critical during bromination and ring-closure to avoid side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Ketone, hydroxymethyl 3-benzyl-2-indolyl- undergoes several types of chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form various products.

Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, aldehydes, and ketones. The reactions are often carried out under mild conditions with catalysts like Lewis acids .

Major Products Formed

The major products formed from these reactions include bis(indolyl)methanes and other indole-fused polycyclic compounds .

Scientific Research Applications

Synthetic Applications

This ketone has been utilized in the synthesis of various indole derivatives, which are crucial in the development of pharmaceuticals. For instance, the compound can be synthesized via N-Heterocyclic Carbene-catalyzed methods, which streamline the production of 2-aryl indoles. In one study, optimized conditions using trifluoroacetic acid facilitated the conversion of ketone to desired indole products with high yields .

Table 1: Synthesis Methods for Indole Derivatives

| Method | Yield (%) | Notes |

|---|---|---|

| N-Heterocyclic Carbene-catalyzed | 96% | Utilizes TFA for dehydration |

| Palladium-catalyzed cross-coupling | 83% | Involves prefunctionalized indole boronic acid |

The ketone has shown promise as a pharmacological agent. Research indicates that derivatives of this compound exhibit potent inhibitory activity against c-Kit kinase, which is implicated in various cancers. The IC50 values reported range from 0.5 to 5.0 μmol, showcasing its potential as an anticancer therapeutic .

In another study focused on antiviral applications, ketone-based compounds were identified as covalent inhibitors of SARS-CoV-1 3CL protease. These inhibitors demonstrated irreversible time-dependent inactivation of the enzyme, with an effective concentration (EC50) of 2.4 μM, indicating strong antiviral properties .

Table 2: Biological Activities of Ketone Derivatives

| Activity | Target | EC50 (μM) | IC50 (nM) |

|---|---|---|---|

| c-Kit kinase inhibition | Cancer treatment | 0.5 - 5.0 | - |

| SARS-CoV-1 protease inhibition | Antiviral | 2.4 | - |

Case Studies

- Anticancer Research : A study synthesized multiple indole derivatives from hydroxymethyl ketone and evaluated their efficacy against cancer cell lines. The results indicated that certain modifications to the indole structure enhanced potency significantly.

- Antiviral Studies : The discovery of ketone-based inhibitors for coronavirus proteases involved synthesizing various derivatives and assessing their binding affinities through cocrystal structures. This research highlighted the importance of structural modifications in enhancing antiviral activity against SARS-CoV-2 .

Mechanism of Action

The mechanism of action of ketone, hydroxymethyl 3-benzyl-2-indolyl- involves its interaction with molecular targets and pathways in the body. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Properties :

- Physical state : Yellow-green oil at room temperature.

- Functional groups : Benzyl (C₆H₅CH₂), hydroxymethyl (CH₂OH), and ketone (C=O).

- Reactivity : The ketone and hydroxymethyl groups enable further functionalization, such as reductions or nucleophilic additions.

Below is a detailed comparison of "Ketone, hydroxymethyl 3-benzyl-2-indolyl-" with structurally or functionally related indole derivatives:

Key Comparison Points :

Synthetic Efficiency :

- The target compound achieves a high yield (90%) but requires stringent temperature control (-20°C to 0°C) . In contrast, trifluoromethyl analogs () use room-temperature aqueous conditions, prioritizing sustainability over yield .

- Phenacyloxindoles () employ mild conditions (e.g., ambient temperature) with moderate yields (70–85%), balancing practicality and efficiency .

Functional Group Diversity: The hydroxymethyl and ketone groups in the target compound allow sequential modifications (e.g., ketone reduction to alcohol or hydroxymethyl oxidation to aldehyde) . Trifluoromethyl(indolyl)phenylmethanols () feature a CF₃ group, which improves lipophilicity and bioavailability compared to benzyl substituents .

Applications :

- The target compound’s bromine atom (position 6) enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Phenacyloxindoles () are prioritized for their anti-inflammatory and anticancer properties due to the phenacyl moiety .

Structural Complexity :

- Indole-3-carboxaldehyde () lacks the hydroxymethyl and benzyl groups, limiting its utility in multi-step syntheses but simplifying its use in one-step conjugations .

- Benzyl 3-formyl-1H-indole-2-carboxylate () combines formyl and ester groups, offering dual reactivity for prodrug or polymer applications .

Challenges: Chemoselective reduction is critical for the target compound to avoid side reactions at the hydroxymethyl or benzyl groups . Similar challenges are noted in , where ketone reduction must avoid disrupting benzoate esters .

Biological Activity

The compound Ketone, hydroxymethyl 3-benzyl-2-indolyl- is a derivative of indole, a structure known for its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antiviral agent, particularly against coronaviruses, and its broader implications in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the efficacy of ketone-based compounds in inhibiting the main protease (3CLpro) of coronaviruses, including SARS-CoV-2. The hydroxymethyl group in these ketones plays a crucial role in their inhibitory activity. For instance, the compound PF-00835231, a hydroxymethyl ketone derivative, demonstrated potent antiviral activity with an effective concentration (EC50) of approximately 2.4 µM against SARS-CoV-2 .

The mechanism of action involves covalent binding to the active site of the 3CLpro enzyme. The carbonyl oxygen of the ketone forms interactions with key residues in the enzyme's active site, facilitating inhibition through a series of proton transfer and nucleophilic attack mechanisms .

Comparative Efficacy

A comparative analysis of various ketone derivatives shows that modifications at the P1' position significantly influence their potency. For example, the addition of a chloromethyl substituent enhances binding affinity and reduces activation energy for covalent inhibition .

| Compound | EC50 (µM) | IC50 (nM) | kobs/I (M⁻¹s⁻¹) |

|---|---|---|---|

| PF-00835231 | 2.4 | 5834 | 5834 ± 151 |

| Other derivatives | Varies | Varies | Varies |

Inhibition Studies

In vitro studies have shown that hydroxymethyl ketones exhibit high levels of metabolic stability in human liver microsomes and hepatocytes, making them suitable candidates for further development . The pharmacokinetic profiles indicate favorable solubility and bioavailability, essential for therapeutic applications.

Structural Analysis

Cocrystal structures of hydroxymethyl ketones bound to 3CLpro reveal that the ligand binding sites are conserved between SARS-CoV and SARS-CoV-2, suggesting that these inhibitors could be broadly effective across different strains .

Q & A

Q. What statistical approaches are robust for analyzing structure-activity relationships (SAR) in indole ketones?

- Answer : Multivariate regression (PLS or PCA) correlates substituent electronic parameters (Hammett σ) with biological endpoints. Bootstrapping validates model reliability, while QSAR software (e.g., MOE) identifies critical pharmacophores .

Safety and Handling

Q. What safety protocols are essential for handling this compound in oxidative reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.